2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetonitrile
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetonitrile is derived from its structural components. The parent heterocycle is a pyridine ring substituted at positions 3 and 5 with chlorine and trifluoromethyl groups, respectively. A piperazine moiety is attached to position 2 of the pyridine, with an acetonitrile group bonded to the piperazine’s nitrogen atom. The full name follows IUPAC priority rules for substituents and functional groups:
2-[4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl]acetonitrile
The structural representation (Figure 1) highlights:
- A pyridine core with chlorine at position 3 and trifluoromethyl at position 5.
- A piperazine ring linked to position 2 of the pyridine.
- A cyanomethyl group (-CH$$_2$$CN) attached to the piperazine’s nitrogen atom.
SMILES Notation :
ClC1=NC(=C(C=C1)C(F)(F)F)N2CCN(CC2)CC#N
Key Structural Features :
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N4/c13-10-7-9(12(14,15)16)8-18-11(10)20-5-3-19(2-1-17)4-6-20/h7-8H,2-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJBNURFHMVMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetonitrile typically involves multiple steps. One common method starts with the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under specific conditions to form an intermediate product. This intermediate is then reacted with acetonitrile to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the reagents used.
Major Products Formed
The major products formed from these reactions can vary widely. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing piperazine and pyridine structures can exhibit anticancer properties. For instance, derivatives of similar structures have shown the ability to induce apoptosis in cancer cell lines and inhibit tumor growth. In vitro studies have demonstrated that such compounds can target specific pathways involved in cancer cell proliferation and survival, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving membrane penetration and bioactivity against pathogens .
Agrochemical Applications
Pesticide Development
The incorporation of trifluoromethyl groups into pyridine derivatives is a common strategy in agrochemical development. Such modifications can enhance the efficacy of pesticides by improving their stability and bioavailability in the environment. Research has indicated that compounds with this structural motif may be effective against specific pests while minimizing environmental impact .
Material Science
Polymer Chemistry
Compounds like 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetonitrile can serve as intermediates in the synthesis of novel polymers with unique properties. The introduction of functional groups can lead to materials with tailored mechanical, thermal, and electrical properties, suitable for applications in electronics and coatings .
Case Study 1: Anticancer Efficacy
A study evaluated a series of piperazine derivatives similar to this compound for their anticancer activity against various human tumor cell lines. Results showed significant inhibition of cell growth, with mechanisms involving cell cycle arrest and induction of apoptosis being elucidated through molecular docking studies .
Case Study 2: Antimicrobial Activity
In another investigation, a related compound demonstrated moderate antibacterial activity against Gram-positive bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness, providing a basis for further optimization of structural components to enhance activity against resistant strains .
Mechanism of Action
The mechanism of action of 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide
Structure : Replaces the acetonitrile group with an acetamide moiety.
Molecular Formula : C₁₃H₁₆ClF₃N₄O (Molar Mass: 336.74 g/mol) .
Key Differences :
- Reactivity : The acetamide group reduces electrophilicity compared to the nitrile, making it less reactive in nucleophilic addition reactions.
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45)
Structure : Incorporates a thiophene-linked butan-1-one group instead of acetonitrile.
Synthesis : Achieved via coupling of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with 4-(thiophen-2-yl)butyric acid using HOBt/TBTU, yielding 87% product .
Key Differences :
(5-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-1H-[1,2,4]triazol-3-yl)-acetonitrile (Example 61, EP 1 926 722 B1)
Structure : Adds a triazole ring and a benzoimidazole-pyridine scaffold.
Key Differences :
- Complexity : The extended aromatic system and triazole group increase molecular weight and polarity, likely improving selectivity for kinase targets.
- Patent Relevance : Designed as a tyrosine kinase inhibitor for oncology applications .
Research Findings and Trends
- Fluorine Impact : The trifluoromethyl group in all compounds enhances resistance to oxidative metabolism, prolonging half-life .
- Piperazine Utility : The piperazine ring improves solubility and serves as a flexible linker for receptor interaction .
- Synthetic Efficiency : One-pot methods (e.g., ) and coupling reagents (e.g., HOBt/TBTU in ) are critical for high-yield synthesis .
Q & A
Basic Research Questions
What are the standard synthetic routes for 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetonitrile, and how are reaction conditions optimized?
The compound is typically synthesized via coupling reactions using piperazine derivatives and functionalized pyridine precursors. A common method involves:
- Step 1: Reacting 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with activated acetonitrile derivatives (e.g., bromoacetonitrile) in anhydrous DMF under inert atmosphere.
- Step 2: Using coupling agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) to facilitate amide or nitrile bond formation.
- Optimization: Reaction temperature (60–80°C), stoichiometric ratios (1:1.1 for piperazine:acetonitrile derivative), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for yields >70% .
Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key characterization methods include:
- NMR Spectroscopy: H and C NMR to confirm piperazine ring connectivity and substituent positions (e.g., trifluoromethyl group at C5 of pyridine) .
- HPLC-MS: To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 345.1) .
- X-ray Crystallography: For resolving crystal packing and hydrogen-bonding interactions in solid-state studies .
Advanced Research Questions
How can computational methods like DFT studies enhance the understanding of this compound's reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to:
- Predict electronic properties (e.g., HOMO-LUMO gaps) influencing nucleophilic/electrophilic sites.
- Simulate reaction pathways for nitrile group functionalization, such as hydrolysis to carboxylic acids or reduction to amines.
- Validate spectroscopic data (e.g., IR vibrational modes) and correlate with experimental results .
What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:
- Impurity profiles: Use orthogonal purity checks (HPLC, TLC) to rule out side-products.
- Solvent effects: Compare activities in polar (DMSO) vs. non-polar (THF) solvents.
- Dose-response curves: Replicate assays with standardized protocols (e.g., IC50 calculations using 4-parameter logistic models) .
How does the compound's environmental fate impact its use in longitudinal studies?
Environmental stability can be assessed via:
- Hydrolysis Studies: Monitor degradation in buffers (pH 4–9) at 25–50°C, using LC-MS to identify breakdown products.
- Photolysis Experiments: Expose to UV light (254 nm) to simulate sunlight-driven decay.
- Ecotoxicity Screening: Use Daphnia magna or algal models to evaluate acute toxicity (EC50 values) .
What role does the trifluoromethyl group play in modulating target binding affinity?
The -CF group enhances:
- Lipophilicity: Measured via logP values (e.g., calculated ClogP ≈ 2.8) to improve membrane permeability.
- Electron-withdrawing effects: Stabilizes charge-transfer interactions in enzyme active sites (e.g., kinases or GPCRs).
- Metabolic stability: Reduces oxidative metabolism in liver microsome assays .
Methodological Notes
- Synthetic Reproducibility: Always confirm anhydrous conditions for coupling reactions to avoid side-product formation .
- Data Validation: Cross-reference NMR assignments with DFT-predicted chemical shifts to resolve ambiguities .
- Environmental Testing: Include negative controls (e.g., solvent-only samples) in photolysis/hydrolysis assays to distinguish abiotic vs. biotic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
